molecular formula C10H10N2O3 B13478075 Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate

Cat. No.: B13478075
M. Wt: 206.20 g/mol
InChI Key: WDHRGNZPAWGPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that features a furo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate typically involves the formation of the furo[2,3-b]pyridine ring system followed by functionalization at the 2-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminomethylpyridine with furfural in the presence of an acid catalyst can yield the desired furo[2,3-b]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the furo[2,3-b]pyridine ring .

Scientific Research Applications

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl furo[3,2-b]pyridine-5-carboxylate
  • Methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates
  • Methyl 2-(5’-tetrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates

Uniqueness

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of the aminomethyl group, which can impart distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-10(13)7-2-6-3-8(4-11)15-9(6)12-5-7/h2-3,5H,4,11H2,1H3

InChI Key

WDHRGNZPAWGPLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=C(O2)CN

Origin of Product

United States

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